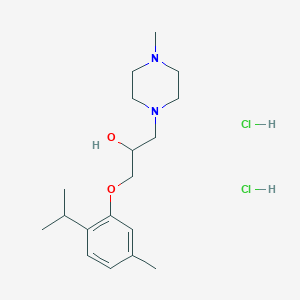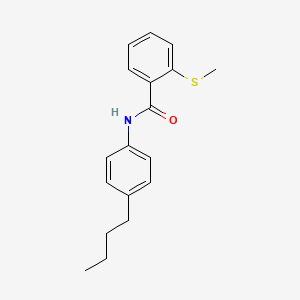
N-(4-butylphenyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(4-butylphenyl)-2-(methylthio)benzamide acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release and cognitive function. By enhancing the activity of this receptor, N-(4-butylphenyl)-2-(methylthio)benzamide may improve cognitive function and have neuroprotective effects. In cancer cells, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, N-(4-butylphenyl)-2-(methylthio)benzamide may induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance cognitive function and improve memory in animal models. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-2-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for the M1 muscarinic acetylcholine receptor. However, N-(4-butylphenyl)-2-(methylthio)benzamide also has some limitations, including its limited solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-butylphenyl)-2-(methylthio)benzamide. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a cancer therapy, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a treatment for autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis and purification of N-(4-butylphenyl)-2-(methylthio)benzamide, as well as to investigate its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
N-(4-butylphenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process that involves the reaction of 4-butylphenylboronic acid with 2-bromo-4-methylthiophenol, followed by the coupling reaction with 2-aminobenzamide. The resulting compound is then purified through column chromatography to obtain N-(4-butylphenyl)-2-(methylthio)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which may have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-4-7-14-10-12-15(13-11-14)19-18(20)16-8-5-6-9-17(16)21-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVRQXLFTLDXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(methylsulfanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

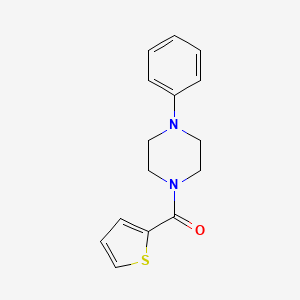
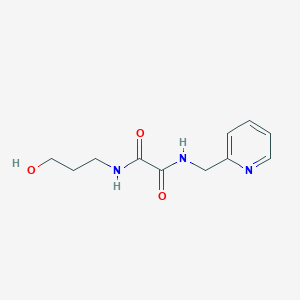
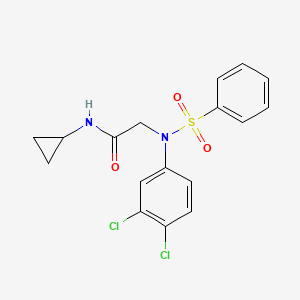
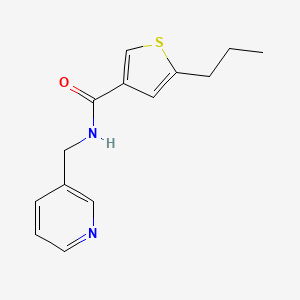
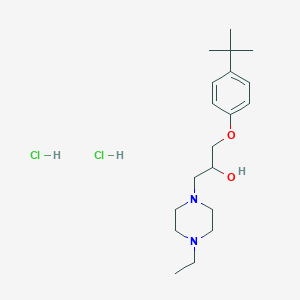
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)
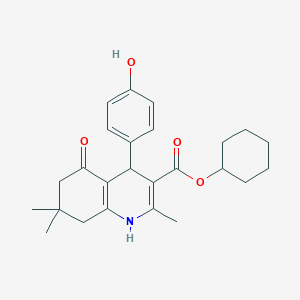
![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)
